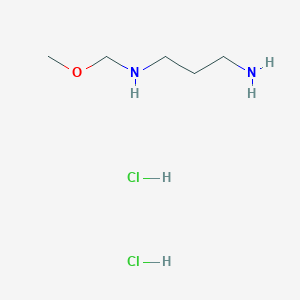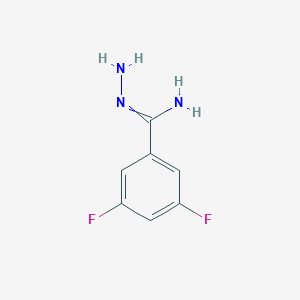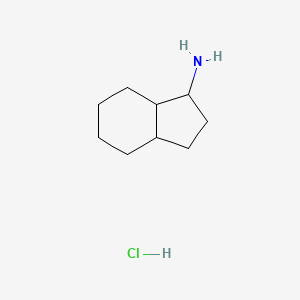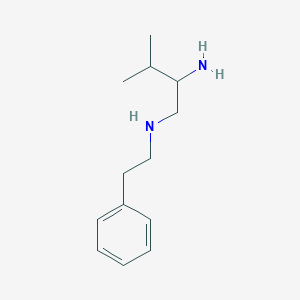
N1-(Methoxymethyl)propane-1,3-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-aminopropyl)(methoxy)methylamine dihydrochloride is a chemical compound with the molecular formula C5H14N2O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in both organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-aminopropyl)(methoxy)methylamine dihydrochloride typically involves the reaction of 3-aminopropylamine with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (3-aminopropyl)(methoxy)methylamine dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The product is then purified through crystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: (3-aminopropyl)(methoxy)methylamine dihydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: This compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
(3-aminopropyl)(methoxy)methylamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-aminopropyl)(methoxy)methylamine dihydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The compound’s methoxy group can be involved in hydrogen bonding and other interactions, influencing its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
(3-aminopropyl)amine: Similar in structure but lacks the methoxy group.
(3-methoxypropyl)amine: Contains a methoxy group but differs in the position of the amine group.
(3-aminopropyl)methylamine: Similar but with a methyl group instead of a methoxy group.
Uniqueness: (3-aminopropyl)(methoxy)methylamine dihydrochloride is unique due to the presence of both an amine and a methoxy group, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C5H16Cl2N2O |
|---|---|
Molekulargewicht |
191.10 g/mol |
IUPAC-Name |
N'-(methoxymethyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-8-5-7-4-2-3-6;;/h7H,2-6H2,1H3;2*1H |
InChI-Schlüssel |
ZWAULUPHKZMZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCNCCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)

![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)
![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)


![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)
![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)

amine](/img/structure/B11821205.png)



![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)
